molecular formula C16H24N2O4S B2771079 1-(3-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2320577-68-0

1-(3-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2771079
CAS No.: 2320577-68-0
M. Wt: 340.44
InChI Key: KRRZNNWXXMLXPM-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.44. The purity is usually 95%.
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Scientific Research Applications

Cryo-electrochemistry and Regioselective Reduction

Cryo-electrochemistry in tetrahydrofuran (THF) has been applied to the reductive alkyl–sulfur bond cleavage of phenyl sulfone derivatives, demonstrating advantages in yield and selectivity at low temperatures. This method stabilizes radical anion intermediates, facilitating accurate electrochemical analyses and potentially impacting the synthesis and study of compounds like 1-((3-Methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (Fietkau et al., 2006).

Multicomponent Synthesis and Molecular Transformations

A multicomponent reaction followed by intramolecular nucleophilic substitution has been explored for the synthesis of diazepane systems, including 1-sulfonyl 1,4-diazepan-5-ones. This approach highlights the utility of sulfonyl groups in constructing complex nitrogen-containing heterocycles, relevant to the structural motif of 1-((3-Methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (Banfi et al., 2007).

Proton Exchange Membrane Development

Research into sulfonated poly(arylene ether sulfone)s for proton exchange membranes in fuel cell applications indicates the relevance of sulfone and diazepane functionalities in developing materials with high proton conductivity and thermal stability. This exploration suggests potential applications of 1-((3-Methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane in energy-related materials (Kim et al., 2008).

Catalytic Transformations and Functional Group Interconversions

The synthesis and applications of sulfonyl azides, including in diazo transfer reactions, underscore the utility of sulfonyl functionalities in organic synthesis, particularly in the context of converting carbonyl compounds. This work may provide a foundation for understanding the reactivity and applications of sulfonyl-containing compounds like 1-((3-Methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (Katritzky et al., 2008).

Properties

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-21-15-4-2-5-16(12-15)23(19,20)18-8-3-7-17(9-10-18)14-6-11-22-13-14/h2,4-5,12,14H,3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRZNNWXXMLXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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